molecular formula C16H17N3O2 B5595267 N~1~-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE

N~1~-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5595267
M. Wt: 283.32 g/mol
InChI Key: RKTVJSBXTYLOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzamides are widely used due to their structural versatility and ability to form stable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for functionalized molecules due to the high temperatures involved .

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: RCOCl in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of N1-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-BENZYL-2-{[(METHYLAMINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-benzyl-2-(methylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-17-16(21)19-14-10-6-5-9-13(14)15(20)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTVJSBXTYLOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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